molecular formula C22H24N4O4S B10998391 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B10998391
M. Wt: 440.5 g/mol
InChI Key: LWXSFPWSLZPXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzamide structure, and a tetrahydrothiophene sulfone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Tetrahydrothiophene Sulfone: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Bond Formation: The tetrahydrothiophene sulfone is then reacted with an appropriate amine to form the carbamoyl derivative. This step often uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Indole Derivative Coupling: The final step involves coupling the carbamoyl derivative with an indole derivative, such as tryptamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene sulfone moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfone group or other reducible functional groups.

    Substitution: The indole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(1H-indol-3-yl)ethyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[2-(1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C22H24N4O4S/c27-21(23-10-8-16-13-24-20-7-2-1-6-19(16)20)15-4-3-5-17(12-15)25-22(28)26-18-9-11-31(29,30)14-18/h1-7,12-13,18,24H,8-11,14H2,(H,23,27)(H2,25,26,28)

InChI Key

LWXSFPWSLZPXII-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.